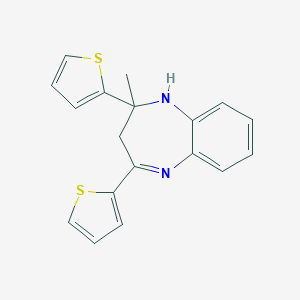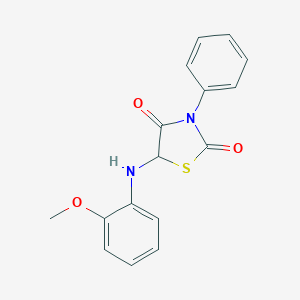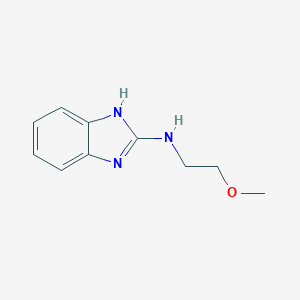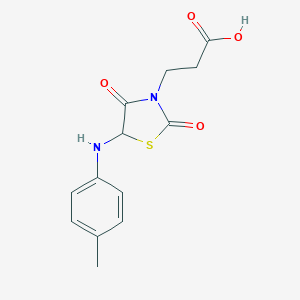
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MOBA, and it has been the subject of numerous studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of MOBA is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the metabolism of neurotransmitters and cancer cells. MOBA has been shown to inhibit monoamine oxidase A (MAO-A) and B (MAO-B), which are enzymes that degrade neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, MOBA increases the levels of these neurotransmitters in the brain, leading to improvements in cognitive function and memory.
MOBA has also been shown to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, MOBA can alter the expression of genes that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MOBA has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the inhibition of cancer cell growth. MOBA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOBA has several advantages for lab experiments, including its relatively simple synthesis method, its ability to cross the blood-brain barrier, and its potential applications in various fields of scientific research. However, MOBA also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on MOBA, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields of scientific research, and the investigation of its potential therapeutic effects in animal models and clinical trials. Additionally, more studies are needed to fully understand the mechanism of action of MOBA and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
The synthesis of MOBA involves the reaction of 4-methylphenylamine with 2-hydroxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with propanoic anhydride to yield MOBA. This synthesis method has been optimized by researchers to improve the yield and purity of MOBA, and it has been reported to be a relatively straightforward process.
Aplicaciones Científicas De Investigación
MOBA has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, MOBA has been shown to inhibit the activity of certain enzymes that are involved in the degradation of neurotransmitters, leading to an increase in the levels of these neurotransmitters in the brain. This effect has been linked to improvements in cognitive function and memory, making MOBA a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, MOBA has been shown to inhibit the growth of cancer cells in vitro and in vivo. This effect is thought to be due to the compound's ability to interfere with the signaling pathways that are involved in cell proliferation and survival. MOBA has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-14-4-2-3-5-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFANJWWGVSNJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)

![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)


![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)

![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)

![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)
